molecular formula C14H16ClNO3 B8519606 (R)-3-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester

(R)-3-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B8519606
M. Wt: 281.73 g/mol
InChI Key: WVIBCUKTQAQPKH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-chlorocarbonyl-piperidine-1-carboxylic acid benzyl ester is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16ClNO3

Molecular Weight

281.73 g/mol

IUPAC Name

benzyl (3R)-3-carbonochloridoylpiperidine-1-carboxylate

InChI

InChI=1S/C14H16ClNO3/c15-13(17)12-7-4-8-16(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1

InChI Key

WVIBCUKTQAQPKH-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To an ice cooled methylene chloride solution of 1-[(Benzyloxy)carbonyl]piperidine-3-carboxylic acid (512 mg, 1.95 mmol) under nitrogen was added oxalyl chloride (0.185 mL, 1.95 mmol) and a few drops N,N-dimethylformamide. The reaction flask was warmed slowly to room temperature and after 2 hours the solvent was removed in vacuo. Toluene was added and removed in vacuo (2×) to give the title compound.
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512 mg
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-(benzyloxycarbonyl)piperidine-3-carboxylic acid (1.05 g, 4 mmol) in anhydrous dichloromethane (10 mL), thionyl chloride (0.573 g, 4.81 mmol) was added drop wise at 0° C. After the addition, the solution was stirred at room temperature overnight. Solvent was removed in vacuum to give benzyl-3-(chlorocarbonyl)piperidine-1-carboxylate.
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0.573 g
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10 mL
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